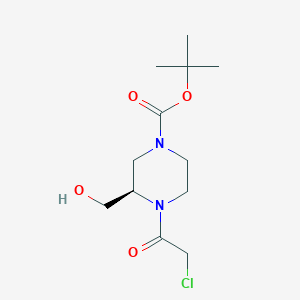
(R)-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group, the chloroacetyl group, and the hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of safety and regulatory compliance.
化学反応の分析
Types of Reactions
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloroacetyl group can be reduced to form an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the chloroacetyl group produces an alcohol.
科学的研究の応用
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperazine ring may also interact with receptors or ion channels, modulating their activity.
類似化合物との比較
Similar Compounds
- Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Methyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Uniqueness
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of stability, solubility, and specificity for certain molecular targets.
特性
分子式 |
C12H21ClN2O4 |
|---|---|
分子量 |
292.76 g/mol |
IUPAC名 |
tert-butyl (3R)-4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O4/c1-12(2,3)19-11(18)14-4-5-15(10(17)6-13)9(7-14)8-16/h9,16H,4-8H2,1-3H3/t9-/m1/s1 |
InChIキー |
BNTGHZXNGKLANJ-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)CCl |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


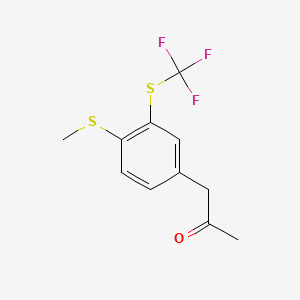
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
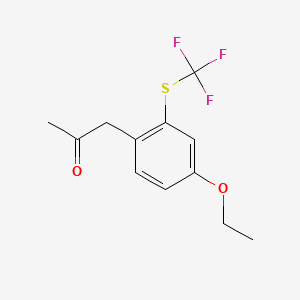


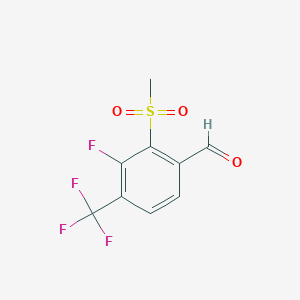
![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)

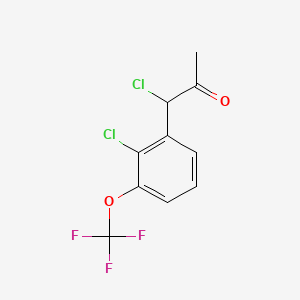

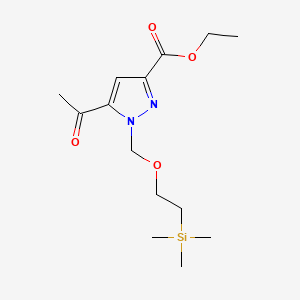
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
